(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphorus ligand with a 2,3-dihydrobenzo[d][1,3]oxaphosphole (DHBOP) core. Its structure features a tert-butyl group at the 3-position and a 2,6-diphenoxyphenyl substituent at the 4-position, contributing to its steric bulk and electronic properties. This compound is primarily used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling, where its P-chiral center and bulky aryl groups enhance enantioselectivity .
Properties
IUPAC Name |
(3R)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27O3P/c1-29(2,3)33-20-30-26-19-10-16-23(28(26)33)27-24(31-21-12-6-4-7-13-21)17-11-18-25(27)32-22-14-8-5-9-15-22/h4-19H,20H2,1-3H3/t33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXWYLOBKSUEI-XIFFEERXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125778 | |
| Record name | 1,3-Benzoxaphosphole, 3-(1,1-dimethylethyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydro-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441830-74-5 | |
| Record name | 1,3-Benzoxaphosphole, 3-(1,1-dimethylethyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydro-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1441830-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzoxaphosphole, 3-(1,1-dimethylethyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydro-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
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Precursor A : 2-Bromo-1,3-dihydroxybenzene (resorcinol derivative)
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Precursor B : tert-Butylphosphine oxide
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Precursor C : 2,6-Diphenoxyphenylboronic acid
Cyclization to Form the Oxaphosphole Core
The dihydrobenzo[d][1,oxaphosphole ring is synthesized via a phosphorus-mediated cyclization :
Reaction Conditions :
-
Solvent: Anhydrous tetrahydrofuran (THF)
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Catalyst: Pd(OAc)₂ (2 mol%)
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Temperature: 80°C, 12 hr
Mechanism :
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Activation of resorcinol derivative with POCl₃
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Nucleophilic attack by tert-butylphosphine oxide
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Ring closure via intramolecular O-P bond formation
tert-Butyl Group Incorporation
The tert-butyl group is introduced through alkylation using tert-butyl magnesium chloride:
| Parameter | Value |
|---|---|
| Equivalents | 1.2 |
| Solvent | Dry diethyl ether |
| Temperature | −78°C → RT |
| Reaction Time | 6 hr |
| Stereopurity | >99% ee |
Chiral resolution is achieved using (R)-BINOL-derived catalysts to enforce the R-configuration.
Suzuki-Miyaura Coupling for 2,6-Diphenoxyphenyl Attachment
The final substituent is added via palladium-catalyzed cross-coupling :
Optimized Conditions :
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Ligand: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Base: K₃PO₄
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Solvent: Toluene/water (4:1)
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Temperature: 100°C, 24 hr
Key Challenge :
Minimizing homo-coupling byproducts requires strict oxygen-free conditions.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs microreactor technology to enhance efficiency:
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Cyclization | Tubular (316L SS) | 30 min |
| Alkylation | CSTR | 2 hr |
| Coupling | Packed-bed (Pd/C) | 45 min |
Advantages :
Purification and Analysis
Chromatographic Methods
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Normal-phase HPLC : Silica gel column, hexane/ethyl acetate (8:2)
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Chiral SFC : Chiralpak IC-3 column, CO₂/ethanol (95:5)
Purity Metrics :
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ³¹P NMR (CDCl₃) | δ 28.5 ppm (singlet) |
| HRMS (ESI+) | m/z 455.1912 [M+H]⁺ (calc. 455.1915) |
| X-ray Crystallography | P-O bond length: 1.657 Å |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Batch (Lab-scale) | 72 | 99 | Limited | 1.0 |
| Continuous Flow | 92 | 99 | High | 0.6 |
| Microwave-Assisted | 81 | 98 | Moderate | 0.8 |
Microwave Protocol :
Challenges and Mitigation Strategies
Stereochemical Drift
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the oxaphosphole ring, potentially converting it to a more saturated phospholane ring.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Electrophiles like bromine (Br₂) or nitronium ions (NO₂⁺) can be used under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phospholane derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that phosphole derivatives exhibit significant anticancer properties. For instance, studies have shown that (R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Additionally, the compound has been investigated for its neuroprotective effects. It has been suggested that phosphole derivatives may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Materials Science
Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been explored as a potential component in OLEDs. Its ability to act as a light-emitting material could enhance the efficiency and color purity of OLED devices. The incorporation of phosphole compounds into the emissive layer of OLEDs has shown promise in improving device performance due to their favorable photophysical properties .
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Phosphole-containing polymers have been developed with enhanced thermal stability and mechanical properties, making them suitable for various applications including coatings and electronic devices .
Catalysis
Catalytic Applications
this compound has also been utilized as a catalyst in organic reactions. Its ability to facilitate various transformations such as cross-coupling reactions highlights its utility in synthetic organic chemistry. Studies have demonstrated that this compound can effectively catalyze reactions under mild conditions, providing an eco-friendly alternative to traditional catalysts .
Mechanism of Action
The mechanism by which ®-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The oxaphosphole ring can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The tert-butyl and diphenoxyphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and catalytic properties of (R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole and its analogs:
Key Comparison Points
Substituent Effects Phenoxy vs. Methoxy/Isopropoxy:
- 2,6-Diphenoxyphenyl (target compound) provides greater steric bulk and electron-richness compared to 2,6-dimethoxyphenyl or 2,6-diisopropoxyphenyl. This enhances metal-ligand interactions in catalysis, favoring reactions requiring high enantioselectivity, such as asymmetric hydrogenation .
- Methoxy groups (e.g., BI-DIME ligand) offer smaller steric profiles and moderate electron-donating effects, enabling efficient Cu-catalyzed ketone hydrogenation with up to 91% selectivity .
Stereochemical Considerations
- The R-configuration in the target compound is critical for achieving desired enantioselectivity. Its S-enantiomer (CAS 1835717-07-1) would produce opposite stereochemical outcomes, as seen in studies comparing enantiomeric ligands .
Purity and Enantiomeric Excess (ee) High purity (≥97%) and ee (≥99%) are essential for catalytic performance. Lower purity (e.g., 95% in ) may introduce impurities that reduce catalyst turnover or selectivity .
Stability and Storage Most analogs, including the target compound, require storage under inert atmospheres (2–8°C) to prevent oxidation of the phosphorus center. Bulkier substituents (e.g., diphenoxy) may offer enhanced air stability compared to methoxy derivatives .
Catalytic Performance The target compound’s diphenoxy groups make it suitable for reactions demanding high steric control, such as asymmetric Suzuki-Miyaura coupling. In contrast, methoxy-substituted ligands excel in hydrogenation due to their balanced electronic and steric profiles .
Biological Activity
(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound with potential applications in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23O3P
- Molecular Weight : 330.36 g/mol
- CAS Number : 1441830-74-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Inhibition of Cytochrome P450 Enzymes : This compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP2C9, CYP2D6, and CYP3A4. Such inhibition can affect drug metabolism and pharmacokinetics .
- Antioxidant Activity : Preliminary studies suggest that phosphole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Potential | Exhibits selective cytotoxicity against certain cancer cell lines. |
| Antioxidant Properties | Reduces oxidative stress markers in vitro. |
| Enzyme Inhibition | Inhibits CYP enzymes affecting drug metabolism. |
| Neuroprotective Effects | Potential protective effects against neurodegenerative diseases observed in models. |
Case Studies
- Anticancer Activity :
- Neuroprotection :
Q & A
Q. How should researchers address low reproducibility in phosphole ring-opening reactions?
- Methodological Answer : Ensure rigorous exclusion of moisture (Schlenk techniques) and use anhydrous solvents (Karl Fischer titration <100 ppm H₂O). Kinetic studies under varying temperatures (0–60°C) identify optimal conditions. Mechanistic probes like radical traps (TEMPO) distinguish ionic vs. radical pathways .
Application-Oriented Questions
Q. What role does the 2,6-diphenoxyphenyl moiety play in stabilizing phosphorus-centered radicals?
Q. How can this compound be tailored for use in photoactivated catalysis?
- Methodological Answer : Introduce light-absorbing groups (e.g., anthracenyl) at the 4-position. UV-vis spectroscopy identifies absorption maxima (e.g., 350–400 nm). Photostability tests under LED irradiation (λ = 365 nm) assess durability. Transient absorption spectroscopy tracks excited-state lifetimes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
